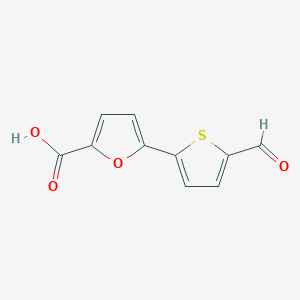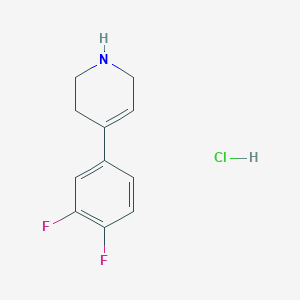
4-(3,4-Difluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-ジフルオロフェニル)-1,2,3,6-テトラヒドロピリジン塩酸塩は、様々な科学研究分野で注目を集めている化学化合物です。この化合物は、テトラヒドロピリジン環にジフルオロフェニル基が結合していることを特徴とし、塩酸塩の形で一般的に使用されています。
準備方法
合成経路と反応条件
4-(3,4-ジフルオロフェニル)-1,2,3,6-テトラヒドロピリジン塩酸塩の合成は、通常、3,4-ジフルオロベンズアルデヒドと適切なアミンを還元的アミノ化条件下で反応させることから始まります。このプロセスは、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの様々な還元剤によって触媒されます。反応は通常、室温またはわずかに昇温した温度で、エタノールやメタノールなどの有機溶媒中で行われます。
工業生産方法
工業的な設定では、この化合物の生産には、よりスケーラブルで効率的な方法が採用される場合があります。そのような方法の1つに、反応条件をより適切に制御し、収率を高めることができる連続フローリアクターの使用があります。さらに、自動合成プラットフォームの使用により、生産プロセスをさらに合理化し、最終製品の一貫性と純度を確保することができます。
化学反応の分析
反応の種類
4-(3,4-ジフルオロフェニル)-1,2,3,6-テトラヒドロピリジン塩酸塩は、次のような様々な種類の化学反応を起こします。
酸化: この化合物は、対応するケトンまたはアルデヒドを生成するために酸化することができます。
還元: 還元反応は、これをより飽和した誘導体に変化させることができます。
置換: ジフルオロフェニル基は、求核置換反応に関与し、様々な置換誘導体の形成につながります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤は、塩基性または酸性条件下で使用して、置換反応を実現することができます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はジフルオロベンズアルデヒド誘導体を生成する可能性があり、一方、置換反応は幅広い置換フェニル誘導体を生成する可能性があります。
科学的研究の応用
4-(3,4-ジフルオロフェニル)-1,2,3,6-テトラヒドロピリジン塩酸塩は、科学研究でいくつかの応用を持っています。
化学: これは、より複雑な有機分子の合成における構成要素として使用されています。
生物学: この化合物は、様々な酵素や受容体に対する効果など、その潜在的な生物活性を研究されています。
医学: 特に新薬開発において、その潜在的な治療効果を探求するための研究が進行中です。
産業: これは、特殊化学品の製造や、他の化合物の合成における中間体として使用されています。
作用機序
4-(3,4-ジフルオロフェニル)-1,2,3,6-テトラヒドロピリジン塩酸塩の作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。ジフルオロフェニル基は、これらの標的への化合物の結合親和性を高めることができ、様々な生物学的効果をもたらします。関与する正確な経路は、特定の用途と研究されている生物系によって異なります。
類似の化合物との比較
類似の化合物
独自性
4-(3,4-ジフルオロフェニル)-1,2,3,6-テトラヒドロピリジン塩酸塩は、その特定の構造的特徴によってユニークであり、その特徴により、明確な化学的および生物学的特性が与えられます。テトラヒドロピリジン環とジフルオロフェニル基の存在により、分子標的とのユニークな相互作用が可能になり、様々な研究用途において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Uniqueness
4-(3,4-Difluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the tetrahydropyridine ring and the difluorophenyl group allows for unique interactions with molecular targets, making it a valuable compound in various research applications.
特性
分子式 |
C11H12ClF2N |
|---|---|
分子量 |
231.67 g/mol |
IUPAC名 |
4-(3,4-difluorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride |
InChI |
InChI=1S/C11H11F2N.ClH/c12-10-2-1-9(7-11(10)13)8-3-5-14-6-4-8;/h1-3,7,14H,4-6H2;1H |
InChIキー |
IWRRMFPXZMIRGM-UHFFFAOYSA-N |
正規SMILES |
C1CNCC=C1C2=CC(=C(C=C2)F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




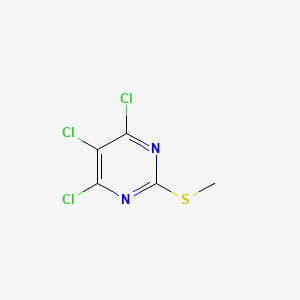

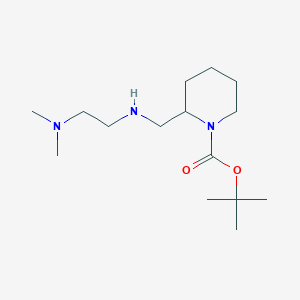
![Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide](/img/structure/B11771408.png)
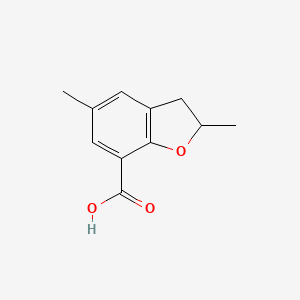
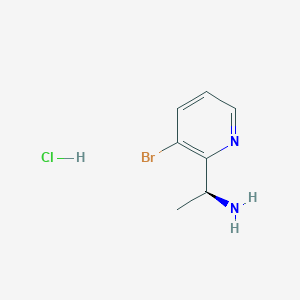
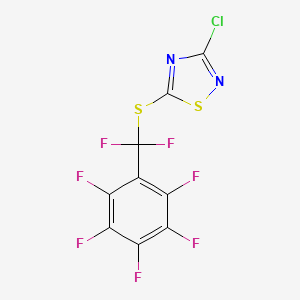
![4-Benzyl-5-(naphthalen-1-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B11771435.png)


